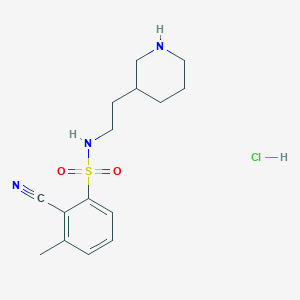![molecular formula C12H16ClNO B7632604 [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down the inhibitory neurotransmitter GABA in the brain, and inhibiting it with CPP-115 has been shown to increase GABA levels, leading to potential therapeutic applications for a variety of neurological and psychiatric disorders.
Mécanisme D'action
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol increases GABA levels, leading to potential therapeutic effects in a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been shown to increase GABA levels in the brain, leading to potential therapeutic effects in a variety of neurological and psychiatric disorders. In preclinical studies, [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been shown to have anticonvulsant, anxiolytic, and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol in lab experiments is its potency and selectivity for GABA transaminase inhibition. This allows for precise control over GABA levels in the brain, which can be useful for studying the effects of GABA on various physiological and behavioral processes. One limitation of using [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol is its potential for off-target effects, which can complicate interpretation of results.
Orientations Futures
There are several potential future directions for research on [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol. One area of interest is its potential therapeutic applications in addiction, particularly for alcohol and cocaine addiction. Another area of interest is its potential use as an adjunct therapy for epilepsy, as well as its potential for treating anxiety and depression. Additionally, further research is needed to fully understand the mechanisms of action of [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol, as well as its potential for off-target effects and long-term safety.
Méthodes De Synthèse
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, and requires careful purification and isolation steps to obtain the final product in high purity and yield.
Applications De Recherche Scientifique
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, [1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol has been shown to increase GABA levels in the brain, leading to anticonvulsant, anxiolytic, and antidepressant effects.
Propriétés
IUPAC Name |
[1-[(4-chloro-2-methylphenyl)methylamino]cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9-6-11(13)3-2-10(9)7-14-12(8-15)4-5-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYAPRXWGKVZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![1-[(5-Cyano-2-fluorophenyl)methyl]-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7632541.png)
![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)
![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![N-(2-methoxyphenyl)-5-[(2-methylpyrazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7632592.png)
![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)
![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)